Rauwolscine
Rauwolscine
Rauwolscine is a methyl 17-hydroxy-20xi-yohimban-16-carboxylate.
Rauwolscine is a natural product found in Rauvolfia serpentina, Rauvolfia volkensii, and other organisms with data available.
A plant alkaloid with alpha-2-adrenergic blocking activity. Yohimbine has been used as a mydriatic and in the treatment of ERECTILE DYSFUNCTION.
Rauwolscine is a natural product found in Rauvolfia serpentina, Rauvolfia volkensii, and other organisms with data available.
A plant alkaloid with alpha-2-adrenergic blocking activity. Yohimbine has been used as a mydriatic and in the treatment of ERECTILE DYSFUNCTION.
Brand Name:
Vulcanchem
CAS No.:
131-03-3
VCID:
VC21009986
InChI:
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1
SMILES:
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Molecular Formula:
C21H26N2O3
Molecular Weight:
354.4 g/mol
Rauwolscine
CAS No.: 131-03-3
Cat. No.: VC21009986
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Rauwolscine is a methyl 17-hydroxy-20xi-yohimban-16-carboxylate. Rauwolscine is a natural product found in Rauvolfia serpentina, Rauvolfia volkensii, and other organisms with data available. A plant alkaloid with alpha-2-adrenergic blocking activity. Yohimbine has been used as a mydriatic and in the treatment of ERECTILE DYSFUNCTION. |
|---|---|
| CAS No. | 131-03-3 |
| Molecular Formula | C21H26N2O3 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
| Standard InChI | InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1 |
| Standard InChI Key | BLGXFZZNTVWLAY-DIRVCLHFSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
| SMILES | COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
| Canonical SMILES | COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
| Appearance | Powder |
| Melting Point | 250.8333333333 °C |
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